5-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolecarboxamide
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Overview
Description
The compound 5-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolecarboxamide is a synthetic chemical entity with potential applications in various fields of chemistry, biology, and medicine. This compound possesses a complex structure, featuring a trifluoromethyl group, a pyridine ring, and an isoxazole ring, which contribute to its unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 5-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolecarboxamide generally involves multi-step synthetic routes. Key steps might include:
Formation of the isoxazole ring: : Starting with a precursor compound, the isoxazole ring can be synthesized through cyclization reactions, often requiring specific catalysts or reagents.
Introduction of the trifluoromethyl group: : The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate, under conditions that ensure its stable incorporation.
Attachment of the pyridine ring: : The pyridine moiety is typically introduced through coupling reactions, such as Suzuki or Stille coupling, which involve the use of palladium catalysts.
Industrial Production Methods
Scaling up the synthesis for industrial production may involve optimizing reaction conditions to improve yield and purity, using continuous flow reactors for better control over reaction parameters, and employing advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the isoxazole ring, leading to various oxidized derivatives.
Reduction: : Reduction reactions might target the nitro group, if present, converting it to an amine.
Substitution: : Halogenated positions, such as the chlorine atom on the pyridine ring, are susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperoxybenzoic acid.
Reducing agents: : Reduction can be achieved using agents like lithium aluminum hydride or hydrogen gas with a suitable catalyst.
Nucleophiles: : Nucleophilic substitution can involve reagents like sodium azide, ammonia, or various amines.
Major Products
The reactions lead to a variety of products, depending on the specific conditions and reagents used. Oxidation can yield hydroxyl or carbonyl derivatives, while reduction might produce amines. Substitution reactions can introduce different functional groups, altering the compound's properties.
Scientific Research Applications
Chemistry
In chemistry, the compound serves as a versatile building block for synthesizing more complex molecules. Its unique functional groups make it valuable in designing new pharmaceuticals and agrochemicals.
Biology
Biologically, it might be investigated for its potential as an enzyme inhibitor, due to the presence of reactive moieties that can interact with enzyme active sites.
Medicine
In medicine, it could be explored for therapeutic uses, such as targeting specific pathways in disease treatment. Its structure suggests it might modulate biological pathways involving pyridine or isoxazole-containing compounds.
Industry
Industrial applications could include its use as an intermediate in the synthesis of fine chemicals, specialty polymers, or advanced materials.
Mechanism of Action
The compound's mechanism of action would involve interactions at the molecular level, particularly with enzyme targets or receptor sites. Its functional groups can form hydrogen bonds, ionic bonds, or covalent interactions with biological macromolecules, influencing their function and leading to therapeutic effects. Pathways involved might include those related to oxidative stress, signal transduction, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
5-({[2-Chloro-4-(trifluoromethyl)-3-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolecarboxamide
5-({[3-Bromo-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolecarboxamide
Unique Characteristics
Compared to similar compounds, 5-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolecarboxamide stands out due to its specific substitution pattern, which might confer unique binding properties or reactivity. The trifluoromethyl group enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Exploring these aspects provides a comprehensive view of the compound's chemical nature, synthetic routes, reactions, applications, mechanism, and its place among related compounds. What other aspects of chemistry intrigue you?
Properties
IUPAC Name |
5-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]methyl]-4,5-dihydro-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClF3N4O2/c12-7-1-5(11(13,14)15)3-17-10(7)18-4-6-2-8(9(16)20)19-21-6/h1,3,6H,2,4H2,(H2,16,20)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUADYWSGILESRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1C(=O)N)CNC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClF3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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